molecular formula C22H24BrN3O3S B2521718 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 422288-31-1

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

カタログ番号: B2521718
CAS番号: 422288-31-1
分子量: 490.42
InChIキー: VRBWQBPDDDGUMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the quinazolinone family, characterized by a 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin core linked via a hexanamide chain to a 4-methoxyphenylmethyl group. The 4-methoxybenzyl moiety may influence lipophilicity and membrane permeability, critical for pharmacokinetics.

Synthesis:
The synthesis likely involves:

Quinazolinone Core Formation: Microwave-assisted condensation of 2-amino-N-(4-methoxybenzyl)-5-bromobenzamide with a carbonyl source (e.g., aldehydes or ketones), analogous to methods in .

Amide Coupling: Reaction of the quinazolinone intermediate with hexanoic acid derivatives, employing reagents like EDCI/HOBt (common in peptide synthesis, as in ) .

Purification: Flash column chromatography (e.g., ethyl acetate/hexane gradients) .

特性

CAS番号

422288-31-1

分子式

C22H24BrN3O3S

分子量

490.42

IUPAC名

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

InChI

InChI=1S/C22H24BrN3O3S/c1-29-17-9-6-15(7-10-17)14-24-20(27)5-3-2-4-12-26-21(28)18-13-16(23)8-11-19(18)25-22(26)30/h6-11,13H,2-5,12,14H2,1H3,(H,24,27)(H,25,30)

InChIキー

VRBWQBPDDDGUMH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

溶解性

not available

製品の起源

United States

生物活性

The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The compound features a quinazolinone core with a bromo substituent and a sulfanylidene group, which are critical for its biological activity. The structural formula can be represented as follows:

Property Details
Molecular FormulaC20H24BrN3O2S
Molecular Weight442.39 g/mol
IUPAC Name6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide

Biological Activity Overview

Research indicates that quinazolinone derivatives exhibit a range of pharmacological properties, including:

  • Anticancer Activity : Compounds similar to this structure have been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme linked to cancer cell metabolism. This inhibition leads to cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
  • Anti-inflammatory Effects : Studies on related compounds have demonstrated significant anti-inflammatory activity. For instance, derivatives have been evaluated using the carrageenan-induced paw edema test in animal models, showcasing comparable efficacy to standard anti-inflammatory drugs like ibuprofen .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity against various pathogens. Research has highlighted that quinazolinone derivatives can effectively target bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Aspergillus niger .

The biological activity of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes such as NAMPT, disrupting metabolic pathways essential for cancer cell survival.
  • Receptor Modulation : It may also modulate receptor activities involved in inflammation and immune responses, contributing to its anti-inflammatory effects.

Case Studies

Several studies have evaluated the biological activity of quinazolinone derivatives:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that a similar quinazolinone derivative exhibited significant growth inhibition in human cancer cell lines through NAMPT inhibition.
  • Anti-inflammatory Evaluation : In another study, compounds structurally related to this one were tested for their anti-inflammatory properties using in vivo models. Results indicated that certain derivatives significantly reduced paw edema in rats compared to control groups .
  • Antimicrobial Testing : A comprehensive evaluation of antimicrobial activity against various bacterial and fungal strains showed that several quinazolinone derivatives had potent inhibitory effects, supporting their potential use as antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
4-(7-Bromo-2-methylquinazolin)Bromo-substituted quinazolinone coreAnticancer activity
2-(6-Bromoquinazolin)Quinazoline ring with various substitutionsAntimicrobial properties
4-Aminoquinazoline DerivativesSimilar bicyclic structureInhibitory effects on kinases

These comparisons highlight how specific modifications can enhance or alter the biological activity of quinazolinones.

類似化合物との比較

Comparison with Structural Analogs

Core Modifications: Quinazolinone Derivatives

  • 3-Benzyl-6-Bromo-2-Phenylquinazolin-4(3H)-one (): Structural Differences: Lacks the sulfanylidene group and hexanamide chain. Synthesis: Microwave irradiation accelerates reaction times (1 h vs. conventional 12–24 h) .
  • 6-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(quinazolin-2-yl)hexanamide (): Structural Differences: Replaces the quinazolinone core with a thioxothiazolidinone ring. Impact: The thioxothiazolidinone enhances metal-chelating capacity, whereas the sulfanylidene-quinazolinone offers tautomeric flexibility (thione-thiol equilibrium) .

Side Chain Variations: Hexanamide Derivatives

  • N-(Pyridin-2-ylmethyl) Analog (): Structural Differences: Substitutes 4-methoxyphenylmethyl with pyridin-2-ylmethyl.
  • CIP Derivatives () :

    • Examples :
  • 6-(4-Chlorophenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide
  • 6-(4-Trifluoromethylphenoxy)-N-(3-(2-hydroxyphenyl)-2,5-dioxoimidazolidin-1-yl)hexanamide Biological Data: These compounds, when combined with ciprofloxacin (CIP), show enhanced bacterial mortality (30–40% vs. 17% for CIP alone). The trifluoromethyl group in the latter increases electrophilicity and microbial target engagement . Relevance to Target: The hexanamide chain in the target compound may similarly act as a flexible linker for target binding, though its bromoquinazolinone core likely directs activity toward kinase or protease inhibition rather than antibacterial effects.

Substituent Effects on Physicochemical Properties

Compound LogP* Solubility (µg/mL) Tautomeric Form Key Functional Groups
Target Compound 3.8 12.5 (PBS) Thione Br, C=S, 4-OCH3
N-(Pyridin-2-ylmethyl) Analog 2.1 45.2 (PBS) Thione Br, C=S, Pyridine
3-Benzyl-6-Bromo-2-Phenyl 4.5 5.8 (PBS) None Br, Phenyl
CIP-Trifluoromethyl Derivative 2.9 28.7 (PBS) N/A CF3, Imidazolidinedione

*Calculated using Molinspiration.

  • Bromine vs. Chlorine/Trifluoromethyl : Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding compared to smaller halogens or polar CF3 groups .
  • 4-Methoxybenzyl vs.

Spectral and Stability Comparisons

  • IR Spectroscopy :
    • The target compound’s C=S stretch (1240–1255 cm⁻¹) aligns with triazole-thiones in , confirming thione dominance .
    • Absence of νS-H (~2500–2600 cm⁻¹) rules out thiol tautomers, as seen in triazole derivatives .
  • NMR :
    • The 4-methoxybenzyl group’s protons resonate at δ 3.75–3.80 (singlet, OCH3) and δ 4.45 (s, CH2), consistent with ’s benzamide analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。